2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine
Description
2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chloro, fluoro, and trifluoromethyl groups
Properties
IUPAC Name |
2-chloro-6-(3-fluorophenoxy)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4NO/c13-10-4-7(12(15,16)17)5-11(18-10)19-9-3-1-2-8(14)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFNHHYVYFQRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine typically involves the reaction of 2-chloro-4-trifluoromethylpyridine with 3-fluorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.
Scientific Research Applications
2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(3-fluorophenoxy)pyrazine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-6-methoxy-3-nitropyridine
Uniqueness
2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-Chloro-6-(3-fluoro-phenoxy)-4-trifluoromethyl-pyridine is a synthetic compound notable for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₈H₅ClF₄N
- Molecular Weight : 199.53 g/mol
- CAS Number : 1207665-87-9
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Notably, it has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological functions.
Interaction with nAChRs
Research has shown that compounds similar to this compound can act as allosteric modulators of nAChRs. For instance, studies on related pyridine derivatives demonstrated that modifications to the structure can significantly enhance receptor modulation capabilities, as detailed in the following table:
| Compound | EC₅₀ (µM) | Max Modulation (%) |
|---|---|---|
| 7p | 2.5 | 500 |
| 7b | 1.9 | 600 |
| 7q | 0.38 | 1200 |
| 7r | 0.16 | 700 |
| 7a | 0.14 | 600 |
These results indicate that structural variations can lead to significant changes in potency and efficacy at the nAChR sites .
Anticancer Potential
Recent studies have explored the anticancer properties of pyridine derivatives, including those similar to our compound of interest. A series of novel derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Study Design : Compounds were evaluated for their cytotoxic effects on human cancer cell lines.
- Findings : Certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent anticancer activity.
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of pyridine compounds. Research has indicated that certain derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogens.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
- Results : Compounds demonstrated varying degrees of effectiveness against different strains, with some showing significant inhibition at concentrations below 10 µg/mL .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound on models of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound led to reduced neuronal death and improved functional outcomes in animal models.
Case Study 2: In Vivo Efficacy Against Tuberculosis
In a preclinical study, a series of pyridine derivatives were tested for their ability to combat tuberculosis in infected mice. The study reported a marked reduction in bacterial load in the lungs following treatment with specific derivatives, suggesting potential for further development as anti-tubercular agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
